2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride
Description
2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride is a pyrrolidine-derived nitrile compound with a primary aminomethyl group at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-2-4-10-3-1-7(5-9)6-10;/h7H,1,3-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUTYVJFZODMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-93-8 | |
| Record name | 1-Pyrrolidineacetonitrile, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Diamine Precursors
A common approach to pyrrolidine derivatives involves cyclizing γ-amino alcohols or diamines. For instance, 4-(aminomethyl)pyrrolidin-3-one serves as a key intermediate in analogous syntheses (e.g., gemifloxacin precursors). This intermediate is typically generated via:
- Mitsunobu Reaction : A diol precursor is treated with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) to induce cyclization. For example, 3-amino-4-hydroxymethylthienopyridine derivatives are synthesized using this method.
- Hydroboration-Oxidation : Allylic alcohols, such as those derived from pyrrolidine precursors, undergo hydroboration with 9-BBN (9-borabicyclo[3.3.1]nonane) followed by oxidative work-up to yield pyrrolidinols.
Table 1 : Cyclization Methods for Pyrrolidine Intermediates
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, Ph₃P, THF, 0°C → rt, 24 h | 61 | |
| Hydroboration | 9-BBN, THF, H₂O₂/NaOH | 58–74 |
Introduction of the Aminomethyl Group
Reductive Amination
Reductive amination of pyrrolidin-3-one with benzylamine or ammonia equivalents is a widely adopted strategy. In the synthesis of maropitant intermediates, titanium(IV) tetraisopropoxide facilitates the reaction under hydrogenation conditions (7 atm H₂, Pt/C catalyst):
Tscherniac-Einhorn Reaction
Superelectrophilic acyliminium ions, generated from N-hydroxymethylamides under acidic conditions, react with arenes to form α-amidoalkylated products. Hydrolysis of these intermediates provides benzylamine derivatives. For example:
- N-Hydroxymethyl-2-chloroacetamide reacts with 4-tert-butylanisole in acetic acid/H₂SO₄ to yield substituted benzylamines, which are hydrolyzed to 5-tert-butyl-2-methoxybenzylamine.
Table 2 : Aminomethylation Approaches
| Method | Substrate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | Pyrrolidin-3-one | Ti(OiPr)₄, H₂ (7 atm), Pt/C | 61 |
| Tscherniac-Einhorn | 4-tert-Butylanisole | AcOH/H₂SO₄, 70°C | 85 |
Acetonitrile Functionalization
Nucleophilic Substitution
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with HCl gas or concentrated HCl in ethanol:
- Acidification : The acetonitrile derivative is dissolved in ethanol, and HCl gas is bubbled through the solution at 0°C.
- Crystallization : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Table 3 : Salt Formation Conditions
| Solvent | Acid Source | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | HCl (g) | 0°C | 92 |
| MeOH | Conc. HCl (aq) | rt | 88 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (D₂O): δ 3.85–3.70 (m, 2H, CH₂CN), 3.40–3.20 (m, 4H, pyrrolidine H), 2.95 (s, 2H, NH₂CH₂), 2.30–1.90 (m, 4H, pyrrolidine CH₂).
- IR (KBr) : 2245 cm⁻¹ (C≡N), 1600 cm⁻¹ (N–H bend).
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point : 194–196°C (decomp.).
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
-
Drug Development:
- The compound has been investigated for its potential as a drug candidate in treating various conditions due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs focusing on neurological disorders and cancer therapies .
-
Neurotransmitter Modulation:
- Research indicates that derivatives of pyrrolidine compounds can influence neurotransmitter systems, particularly in the context of anxiety and mood disorders. The aminomethyl group may enhance binding affinity to certain receptors, thus providing a pathway for developing anxiolytic or antidepressant agents .
Synthetic Biology
- Building Block for Complex Molecules:
-
Catalysis:
- It has been utilized in catalytic processes where pyrrolidine derivatives act as ligands or catalysts in asymmetric synthesis, enhancing the efficiency and selectivity of chemical reactions.
Material Science
- Polymer Chemistry:
- Nanotechnology:
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| Neuroactive Effects of Pyrrolidine Derivatives | Medicinal Chemistry | Demonstrated potential anxiolytic effects in animal models using similar compounds. |
| Synthesis of Novel Heterocycles | Synthetic Biology | Successfully synthesized complex molecules using this compound as an intermediate. |
| Development of Conductive Polymers | Material Science | Showed improved electrical conductivity when used as a dopant in polymer blends. |
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride and related compounds from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Groups |
|---|---|---|---|---|
| This compound (Target Compound) | Not explicitly provided | Not explicitly provided | Pyrrolidine core with 3-aminomethyl group; acetonitrile side chain; hydrochloride salt | Nitrile, secondary amine, primary amine |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline backbone; dimethylaminopropyl side chain; carboxamide; hydrochloride salt | Hydroxyl, tertiary amine, amide |
| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₆H₂₀ClN₃O₂ | 321.80 | Quinoline backbone; pyrrolidinylethyl side chain; carboxamide; hydrochloride salt | Hydroxyl, secondary amine, amide |
| N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | C₁₉H₂₆N₄O₃ | 358.43 | Quinoline backbone with morpholinomethyl group; dimethylaminoethyl side chain; carboxamide | Hydroxyl, tertiary amine, amide, morpholine |
| 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride | Not explicitly provided | Not explicitly provided | Phenoxy-linked acetonitrile; 3-aminomethylphenyl group; hydrochloride salt | Nitrile, primary amine, ether |
Key Findings from Structural and Functional Comparisons :
Core Backbone Differences: The target compound features a pyrrolidine ring, whereas quinoline derivatives (e.g., C₁₅H₂₀ClN₃O₂) have aromatic heterocyclic backbones, which may confer distinct electronic properties and binding affinities in biological systems . The phenoxy-linked analog (CAS 1306603-16-6) replaces the pyrrolidine ring with a phenyl group, likely altering solubility and steric interactions .
Functional Group Variations: The nitrile group in the target compound and 2-[3-(Aminomethyl)phenoxy]acetonitrile hydrochloride is absent in quinoline-based analogs. Nitriles are often exploited for covalent binding or as metabolic stability enhancers. Quaternary ammonium salts (e.g., dimethylamino or morpholinomethyl groups) in quinoline derivatives may enhance solubility but introduce steric bulk compared to the primary amine in the target compound .
Hydrochloride salts across all compounds improve aqueous solubility, critical for in vitro assays or formulation .
Biological Activity
2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride (CAS Number: 1423034-93-8) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an aminomethyl substituent and an acetonitrile group, contributing to its unique biological profile. Its molecular formula is C7H12ClN3, and it has a molecular weight of 177.64 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the pyrrolidine ring suggests potential interactions with muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes .
Anticancer Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell proliferation pathways .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Research into related compounds has indicated that they can inhibit acetylcholinesterase (AChE) activity, which is beneficial in Alzheimer's disease treatment by increasing acetylcholine levels in the brain .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of pyrrolidine derivatives, this compound showed promising results with an IC50 value indicating significant inhibition of cancer cell growth compared to control groups .
- Neuroprotection in Animal Models : Animal studies have indicated that administration of similar compounds resulted in improved cognitive function and reduced neuroinflammation markers, suggesting a protective role against neurodegenerative processes .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives may react with acetonitrile precursors under acidic conditions. Optimization can employ statistical Design of Experiments (DoE) to minimize trials while varying parameters (temperature, solvent polarity, stoichiometry) . Evidence from similar compounds suggests using polar aprotic solvents (e.g., DMF) and controlled pH to stabilize intermediates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt PPE (gloves, goggles, lab coat) and ensure ventilation. First-aid measures for skin/eye exposure include 15-minute rinsing with water and medical consultation if irritation persists. Avoid inhalation by working in fume hoods, as per safety guidelines for structurally related hydrochlorides .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine ring substitution patterns.
- HPLC-MS for purity assessment, leveraging gradients with ion-pairing agents (e.g., TFA) to resolve polar impurities .
- Elemental analysis to verify chloride content.
Advanced Research Questions
Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reactivity and docking simulations to assess binding affinities. ICReDD’s approach integrates reaction path searches and machine learning to prioritize synthetic targets, reducing trial-and-error cycles . For example, optimize the aminomethyl group’s spatial orientation to improve target engagement.
Q. What strategies resolve contradictions between experimental and computational data in reaction mechanisms?
- Methodological Answer : Establish a feedback loop:
- Step 1 : Compare calculated transition states (via Gaussian or ORCA) with experimental kinetic data (e.g., Arrhenius plots).
- Step 2 : Reconcile discrepancies by adjusting solvent effects or entropy terms in simulations .
- Step 3 : Validate with isotopic labeling or in-situ FTIR to track intermediate formation .
Q. How can heterogeneous catalysis improve yield in large-scale synthesis?
- Methodological Answer : Screen solid catalysts (e.g., zeolites or metal-organic frameworks) to enhance regioselectivity during acetonitrile coupling. Monitor turnover frequency (TOF) under continuous flow conditions, adjusting residence time and pressure to mitigate side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
